molecular formula C12H10ClN3O2 B5128859 {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile

Cat. No.: B5128859
M. Wt: 263.68 g/mol
InChI Key: PZWPHUAMPVQNRS-UHFFFAOYSA-N
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Description

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl group, and an amino acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate, which is then subjected to cyclization and nitrile formation under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10(12(16)18)15-6-5-14/h1-4,10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWPHUAMPVQNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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